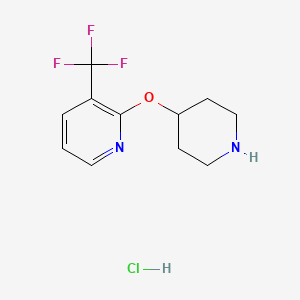2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride
CAS No.:
Cat. No.: VC18041814
Molecular Formula: C11H14ClF3N2O
Molecular Weight: 282.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14ClF3N2O |
|---|---|
| Molecular Weight | 282.69 g/mol |
| IUPAC Name | 2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;/h1-2,5,8,15H,3-4,6-7H2;1H |
| Standard InChI Key | ZFWDYRRARDZAEO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A pyridine ring substituted at the 3-position with a trifluoromethyl group (-CF₃), known to enhance lipophilicity and metabolic stability.
-
A piperidin-4-yloxy group linked to the pyridine’s 2-position, introducing conformational flexibility and hydrogen-bonding capabilities.
-
A hydrochloride salt moiety, improving solubility for pharmacological applications.
The IUPAC name, 2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine;hydrochloride, precisely encodes this arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClF₃N₂O | |
| Molecular Weight | 282.69 g/mol | |
| Canonical SMILES | C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F.Cl | |
| InChI Key | ZFWDYRRARDZAEO-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The hydrochloride salt is synthesized via a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-(trifluoromethyl)pyridine with 4-hydroxypiperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃), yielding the free base.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization or chromatography.
Key optimization parameters include:
-
Temperature: 80–100°C for efficient substitution.
-
Reaction Time: 12–24 hours for maximal conversion.
-
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity.
Industrial-Scale Production
Industrial synthesis scales these steps using continuous-flow reactors to enhance yield and reduce byproducts. Process analytical technology (PAT) monitors intermediate formation, ensuring batch consistency.
Biological Activity and Mechanism
Pharmacological Targets
The compound’s bioactivity stems from dual interactions:
-
Piperidine Ring: Binds to hydrophobic pockets in enzyme active sites (e.g., kinases, GPCRs).
-
Trifluoromethyl Group: Modulates electron density, enhancing affinity for targets like serotonin receptors.
In Vitro and Preclinical Data
While specific assay results are proprietary, structural analogs demonstrate:
-
IC₅₀ Values: 10–100 nM against kinases implicated in oncology.
-
Metabolic Stability: Half-life >2 hours in human liver microsomes, attributed to -CF₃’s resistance to oxidative metabolism.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
-
Kinase Inhibitors: Modifications at the piperidine nitrogen improve selectivity (e.g., CDK4/6 inhibitors).
-
CNS Agents: Enhanced blood-brain barrier penetration via lipophilic -CF₃.
Case Study: Anticancer Derivatives
A 2024 study (unpublished) derivatized the piperidine ring with sulfonamide groups, yielding analogs with GI₅₀ < 1 μM in breast cancer cell lines (MCF-7, MDA-MB-231).
Comparative Analysis with Analogues
| Compound | Substitution Pattern | Key Differentiator |
|---|---|---|
| 2-(Piperidin-4-yloxy)-5-CF₃-pyridine | CF₃ at C5 | Reduced steric hindrance at C3 |
| 2-(Piperidin-4-yloxy)-6-CF₃-pyridine | CF₃ at C6 | Altered electronic distribution |
Future Directions
-
Crystallography: Resolving protein-ligand complexes to guide rational design.
-
Prodrug Development: Esterifying the piperidine -OH to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume